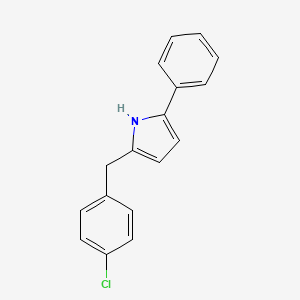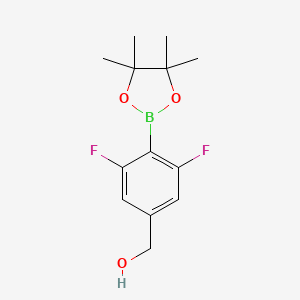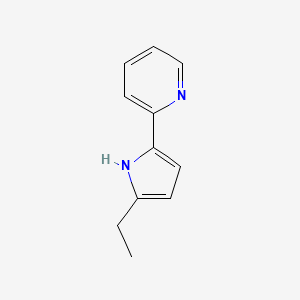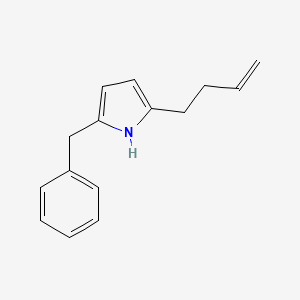
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole (2CB-P) is an aromatic heterocyclic compound with a wide range of potential applications in the fields of synthetic chemistry, medicine, and pharmacology. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. 2CB-P has also been studied for its potential to be used as a novel drug delivery system.
Applications De Recherche Scientifique
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole has been studied for its potential to be used as a novel drug delivery system. It has been used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, this compound has been studied for its potential to be used as an imaging agent for imaging tumors. It has also been studied for its potential to be used as an antioxidant and for its ability to modulate gene expression.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole is not fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential to be used as a novel drug delivery system. It has been shown to interact with a variety of biological targets, including enzymes, receptors, and transporters. It is thought to interact with enzymes by forming covalent bonds with them, which can lead to the inhibition of their activity. It is also believed to interact with receptors and transporters by binding to them, which can lead to the activation or inhibition of their activity. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole in lab experiments offers a number of advantages. It is a simple and versatile building block for the synthesis of a variety of complex molecules. It has been used as a starting material in the synthesis of a number of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants. In addition, this compound has been studied for its potential to be used as a novel drug delivery system.
However, there are some limitations to the use of this compound in lab experiments. It is not a highly stable compound, and it can be volatile and difficult to handle. In addition, it is toxic and can cause skin irritation.
Orientations Futures
The potential future applications of 2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole are vast. It could be used in the development of new drugs and drug delivery systems. It could also be used as an imaging agent for imaging tumors. In addition, it could be used to modulate gene expression and as an antioxidant. Finally, it could be used in the synthesis of a variety of biologically active compounds, including anticonvulsants, anti-inflammatories, and anticoagulants.
Méthodes De Synthèse
2-(4-Chlorobenzyl)-5-phenyl-1H-pyrrole can be synthesized by a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann reaction, and the Heck reaction. The Suzuki-Miyaura cross-coupling reaction is the most widely used method for synthesizing this compound. It involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Ullmann reaction is a classic method for the synthesis of aromatic heterocyclic compounds, such as this compound. It involves the coupling of two aryl halides in the presence of a copper catalyst. The Heck reaction is a palladium-catalyzed coupling reaction that is used to form carbon-carbon bonds.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-phenyl-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN/c18-15-8-6-13(7-9-15)12-16-10-11-17(19-16)14-4-2-1-3-5-14/h1-11,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZXODIAPFHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)


![[catASium®MN(R)Rh], 97%](/img/structure/B6303245.png)


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)
